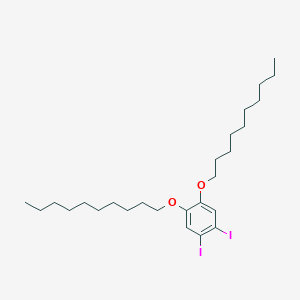

4,5-Bis(decyloxy)-1,2-diiodobenzene

Description

Properties

IUPAC Name |

1,2-didecoxy-4,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44I2O2/c1-3-5-7-9-11-13-15-17-19-29-25-21-23(27)24(28)22-26(25)30-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOUOTKNHUTKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=C(C=C1OCCCCCCCCCC)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Purification and Isolation Techniques for High Purity 4,5 Bis Decyloxy 1,2 Diiodobenzene

Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which the compound is soluble at high temperatures but less soluble at low temperatures. Common solvents for recrystallization of such large, nonpolar molecules include ethanol (B145695), isopropanol, hexanes, or a mixture of solvents like dichloromethane/hexanes. As the solution cools slowly, the pure product crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration.

Column Chromatography

If recrystallization does not yield a product of sufficient purity, or if the product is an oil, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel.

The crude product is dissolved in a small amount of solvent and loaded onto the top of a column packed with silica gel. A solvent system (eluent), usually a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane, is then passed through the column. The components of the crude mixture travel down the column at different rates depending on their polarity. The less polar this compound is expected to elute relatively quickly with a low-polarity eluent. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product. The solvent from the combined pure fractions is then evaporated to yield the final, purified compound.

Table 3: Summary of Purification Techniques

| Technique | Purpose | Reagents/Materials | Description |

| Aqueous Wash | Removal of excess reagents and byproducts | Sodium Thiosulfate/Bisulfite, Sodium Bicarbonate, Brine | Sequential washing of the organic layer to remove iodine, acid, and water-soluble impurities. masterorganicchemistry.com |

| Drying | Removal of residual water from the organic phase | Anhydrous MgSO₄ or Na₂SO₄ | The organic solution is treated with a drying agent, which is then removed by filtration. masterorganicchemistry.com |

| Recrystallization | Purification of solid products | Ethanol, Hexanes, or other suitable organic solvents | The crude solid is dissolved in a hot solvent and allowed to cool, causing the pure product to crystallize. |

| Column Chromatography | Purification of oils or highly impure solids | Silica Gel, Hexanes/Ethyl Acetate eluent system | Separation based on polarity by passing the crude mixture through a silica gel column. |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4,5 Bis Decyloxy 1,2 Diiodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 4,5-Bis(decyloxy)-1,2-diiodobenzene. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the molecule's connectivity and chemical environment can be assembled.

Proton (¹H) NMR Spectroscopic Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the two decyloxy side chains. The symmetry of the molecule simplifies the aromatic region, where the two protons on the benzene (B151609) ring are chemically equivalent and are expected to appear as a singlet. The decyloxy chains will present a series of multiplets corresponding to the different methylene groups and a terminal methyl group.

The expected chemical shifts (δ) in parts per million (ppm) are detailed in the table below. The integration of these signals would correspond to the number of protons in each unique chemical environment, further confirming the structure. For instance, the aromatic singlet would integrate to 2H, the triplet for the α-methylene protons (-O-CH₂-) would integrate to 4H, and the terminal methyl triplet would integrate to 6H.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (Ar-H) | ~ 7.2 - 7.5 | Singlet (s) | 2H |

| α-Methylene (-O-CH₂-) | ~ 3.9 - 4.1 | Triplet (t) | 4H |

| β-Methylene (-O-CH₂-CH₂-) | ~ 1.7 - 1.9 | Quintet (quin) | 4H |

| Methylene Chain (-(CH₂)₇-) | ~ 1.2 - 1.5 | Multiplet (m) | 28H |

| Terminal Methyl (-CH₃) | ~ 0.8 - 0.9 | Triplet (t) | 6H |

Carbon-13 (¹³C) NMR Spectroscopic Investigation of Molecular Framework

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. Due to the molecule's symmetry, the spectrum is expected to show a reduced number of signals relative to the total number of carbon atoms. The aromatic region should display three distinct signals: one for the two iodine-substituted carbons, one for the two oxygen-substituted carbons, and one for the two proton-substituted carbons. The ten carbons of the decyloxy chain will each give rise to a unique signal in the aliphatic region of the spectrum. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the carbons attached to oxygen and iodine appearing at lower and higher fields, respectively.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-I | ~ 90 - 100 |

| C-O | ~ 150 - 155 |

| C-H (Aromatic) | ~ 115 - 120 |

| α-Methylene (-O-CH₂-) | ~ 68 - 72 |

| Aliphatic Chain (-CH₂-) | ~ 22 - 32 |

| Terminal Methyl (-CH₃) | ~ 14 |

Two-Dimensional NMR Spectroscopic Techniques for Connectivity Mapping (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the decyloxy chains, cross-peaks would be observed between adjacent methylene groups, allowing for a sequential "walk" down the alkyl chain, confirming their linear structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic ring and the decyloxy chains to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would be expected between the aromatic protons and the carbons of the benzene ring, as well as between the α-methylene protons (-O-CH₂-) and the oxygen-bearing aromatic carbons, thus confirming the attachment of the decyloxy chains to the benzene ring.

Mass Spectrometry Techniques for Molecular Formula Validation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry is particularly valuable.

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The calculated exact mass for the molecular formula C₂₆H₄₄I₂O₂ is 674.1278 g/mol . An experimentally determined mass from an HRMS analysis that is very close to this theoretical value would serve as strong evidence for the compound's identity.

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 674.1278 |

| [M+H]⁺ | 675.1356 |

| [M+Na]⁺ | 697.1175 |

Fragmentation Pattern Analysis for Structural Inference

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through electron ionization or collision-induced dissociation), it is expected to break in predictable ways.

Vibrational Spectroscopic Approaches

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint based on the functional groups present. For this compound, characteristic absorption bands would be expected in several key regions of the spectrum.

The presence of the decyloxy chains would be confirmed by strong C-H stretching vibrations from the methylene (–CH2–) and methyl (–CH3) groups, typically appearing in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the aryl-alkyl ether linkage would produce intense peaks, generally in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would give rise to moderate to weak absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4,5-tetrasubstituted) would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the positions of out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-I stretching vibrations would occur at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹), which may be challenging to observe with standard mid-IR spectrometers.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3100-3000 | Benzene Ring |

| C-H Stretch (Aliphatic) | 2960-2850 | Decyl Chains |

| C=C Stretch (Aromatic) | 1600-1450 | Benzene Ring |

| C-H Bend (Aliphatic) | 1470-1370 | Decyl Chains |

| C-O Stretch (Aryl Ether) | 1260-1200 (asymmetric), 1050-1000 (symmetric) | Ar-O-CH₂ |

| C-H Out-of-Plane Bend | 900-850 | Substituted Benzene |

| C-I Stretch | < 600 | Iodo Group |

This table is predictive and based on characteristic group frequencies. Actual values would require experimental measurement.

Raman Spectroscopic Investigation of Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would provide valuable insights into the skeletal vibrations of the molecule.

X-ray Diffraction Methodologies for Crystalline State Analysis

X-ray diffraction (XRD) techniques are indispensable for determining the arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional molecular structure. This technique would confirm the substitution pattern on the benzene ring and reveal the conformation of the flexible decyloxy chains. Analysis of a related compound, 1,2-diiodo-4,5-dimethylbenzene, has shown how intermolecular forces, such as dipole-dipole interactions and close packing, dictate the arrangement of molecules in the crystal lattice nih.gov. For the title compound, one would expect the long alkyl chains to play a significant role in the crystal packing, potentially through van der Waals interactions, leading to layered or interdigitated structures. The analysis would yield precise unit cell parameters (a, b, c, α, β, γ), the space group, and the exact coordinates of each atom.

Table 2: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD

| Parameter | Type of Information | Example Data for an Analogue (1,2-diiodo-4,5-dimethylbenzene) nih.gov |

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry elements of the crystal | P2₁/n |

| Unit Cell Dimensions | Size and shape of the unit cell | a = 9.4458 Å, b = 8.1334 Å, c = 13.4562 Å, β = 110.109° |

| Volume (V) | Volume of the unit cell | 970.77 ų |

| Z | Number of molecules per unit cell | 4 |

This data is for a related compound and serves only as an example of the parameters that would be determined for this compound.

Powder X-ray Diffraction for Bulk Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information on the crystalline phases present, phase purity, and crystal lattice parameters. The PXRD pattern of a bulk sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are characteristic of the compound's crystal structure. This technique is crucial for quality control, ensuring the material is a single crystalline phase and not an amorphous solid or a mixture of polymorphs. While PXRD does not provide the detailed atomic coordinates of a single-crystal analysis, it is an essential tool for characterizing the bulk material.

Microscopic Techniques for Morphological Investigation of Compound Aggregates

Microscopic techniques are vital for visualizing the morphology, or shape and size, of the crystalline particles or aggregates of a compound. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) could be employed to study the micro- and nanostructure of this compound. These methods would reveal the external morphology of the crystallites, such as whether they form needles, plates, or prisms. For a molecule with long alkyl chains, self-assembly into larger, ordered aggregates is possible, and microscopy would be a primary method to investigate the structure and ordering within these assemblies.

Scanning Electron Microscopy (SEM) for Surface Topography

Detailed analysis of the surface morphology, including characteristics such as grain size, shape, and surface texture of this compound, is not available in the current body of scientific literature. SEM analysis would be crucial in understanding the microstructural features of this compound, which could influence its properties and applications.

Table 1: Hypothetical SEM Data for this compound (Note: This table is a template for when data becomes available and does not represent actual experimental results.)

| Parameter | Value | Unit |

| Magnification | - | X |

| Accelerating Voltage | - | kV |

| Average Grain Size | - | µm |

| Surface Roughness (Ra) | - | nm |

| Morphological Features | - | - |

Transmission Electron Microscopy (TEM) for Internal Structure

Information regarding the internal structure, such as crystallinity, presence of defects, and phase distribution of this compound, as determined by TEM, is currently unpublished. TEM would provide invaluable insight into the nanoscale organization of this material.

Table 2: Hypothetical TEM Data for this compound (Note: This table is a template for when data becomes available and does not represent actual experimental results.)

| Parameter | Observation |

| Crystallinity | - |

| Lattice Fringes | - |

| Presence of Defects | - |

| Selected Area Electron Diffraction (SAED) Pattern | - |

Computational and Theoretical Investigations of 4,5 Bis Decyloxy 1,2 Diiodobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4,5-Bis(decyloxy)-1,2-diiodobenzene, DFT calculations, likely employing a functional like B3LYP with a suitable basis set that can handle heavy atoms like iodine (e.g., LANL2DZ or SDD), would be the first step in a computational analysis. arkat-usa.org

These calculations would yield the optimized molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles. The long decyloxy chains would introduce significant conformational flexibility, which DFT could explore by identifying various low-energy conformers.

Furthermore, DFT is instrumental in determining key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. In related studies on halogenated benzenes, DFT has been effectively used to calculate these properties. libretexts.org

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| C-I Bond Length | ~2.10 Å | Influences reactivity in cross-coupling reactions. |

| C-O-C Bond Angle | ~118° | Determines the orientation of the decyloxy chains. |

| Dihedral Angle (I-C-C-I) | ~0° | Indicates the planarity of the diiodo-substituted core. |

| HOMO Energy | -5.8 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability and electronic transitions. |

Note: The values in this table are illustrative and based on typical values for similar functionalized aromatic compounds. Actual values would require specific DFT calculations.

For even greater accuracy in electronic structure determination, ab initio methods can be employed. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more expensive than DFT, can provide benchmark-quality data on electronic energies and properties. arkat-usa.org These high-accuracy calculations are particularly useful for validating the results obtained from more cost-effective DFT methods. For a molecule with heavy iodine atoms, relativistic effects might become more pronounced, and advanced ab initio methods can be adapted to account for these. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The two long, flexible decyloxy chains of this compound play a crucial role in its physical properties and its ability to self-assemble. Molecular Dynamics (MD) simulations are the ideal tool to study the dynamic behavior of these chains and the molecule as a whole. sciopen.com

By simulating the motion of atoms and molecules over time, MD can reveal the preferred conformations of the decyloxy chains in different environments (e.g., in a solvent or in the solid state). It can also shed light on the nature and strength of intermolecular interactions, such as van der Waals forces between the alkyl chains and potential halogen bonding involving the iodine atoms. Halogen bonding is a significant noncovalent interaction that could direct the self-assembly of these molecules. researchgate.netarxiv.org

MD simulations of a system containing many this compound molecules could predict how they pack in a condensed phase, providing insights into the formation of liquid crystalline phases or other ordered structures.

Theoretical Studies on Reactivity Descriptors and Reaction Pathways

Computational chemistry can predict the reactivity of this compound. Reactivity descriptors, derived from the electronic structure, can identify the most likely sites for electrophilic or nucleophilic attack. For instance, the Fukui function can be calculated to pinpoint the atoms most susceptible to reaction.

Furthermore, theoretical studies can map out the entire energy landscape of a chemical reaction involving this molecule. For example, in the context of its use in synthesizing larger organic structures, computational methods can be used to investigate the mechanisms of reactions such as Sonogashira or Suzuki couplings at the C-I bonds. These calculations can determine the activation energies for each step of the reaction, helping to understand the reaction kinetics and to optimize reaction conditions. Studies on iodobenzene-catalyzed reactions have demonstrated the power of DFT in elucidating complex reaction mechanisms. arkat-usa.org

Predictive Modeling for Self-Assembly Behavior and Supramolecular Architectures

The structure of this compound, with its rigid aromatic core and flexible peripheral chains, suggests a strong propensity for self-assembly into supramolecular structures. Predictive modeling, often combining quantum chemical calculations with molecular dynamics or Monte Carlo simulations, can be used to explore this behavior.

By understanding the key intermolecular interactions—van der Waals forces between the decyloxy chains, π-π stacking of the benzene (B151609) rings, and halogen bonding from the iodine atoms—it is possible to model how these molecules might aggregate. nih.gov These models can predict the formation of various supramolecular architectures, such as columnar or lamellar structures, which are characteristic of liquid crystals. The results of such simulations can guide the design of new materials with tailored properties based on this molecular building block.

Reactivity Profiles and Derivatization Strategies for 4,5 Bis Decyloxy 1,2 Diiodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two iodine atoms on the aromatic ring makes 4,5-Bis(decyloxy)-1,2-diiodobenzene an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows these reactions to proceed under relatively mild conditions.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. nih.gov For this compound, this reaction provides a direct route to poly-aryl systems, which are of interest in materials science for applications in organic electronics. The reaction typically involves a palladium catalyst, a base, and an arylboronic acid. Given the presence of two iodine atoms, the reaction can be controlled to achieve either mono- or di-substitution, leading to the synthesis of complex oligomeric or polymeric structures. The greater reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective couplings. researchgate.net

A typical Suzuki-Miyaura reaction with this substrate would proceed by reacting it with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system like toluene/water or dioxane/water.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 4,5-Bis(decyloxy)-1,2-diphenylbenzene |

| This compound | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 1,2-Di(thiophen-2-yl)-4,5-bis(decyloxy)benzene |

Sonogashira Cross-Coupling for Alkyne Functionalization

The Sonogashira coupling reaction is an essential tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. researchgate.net This reaction is particularly valuable for creating conjugated systems with applications in molecular wires and organic light-emitting diodes (OLEDs). The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine which can also serve as the solvent. worktribe.com Stepwise coupling can be performed on this compound to first yield a mono-alkynylated intermediate, which can then be coupled with a different alkyne to produce unsymmetrical products.

Table 2: Typical Sonogashira Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Toluene/THF | 1,2-Bis(phenylethynyl)-4,5-bis(decyloxy)benzene |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine | THF | 1,2-Bis((trimethylsilyl)ethynyl)-4,5-bis(decyloxy)benzene |

Stille and Heck Coupling Reactions for Olefinic and Aryl Linkages

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org It is a highly versatile reaction due to the stability of the organotin reagents. organic-chemistry.org For this compound, Stille coupling can be used to introduce a variety of functional groups, including aryl, vinyl, and allyl moieties. The primary drawback of this method is the toxicity of the tin reagents and byproducts. organic-chemistry.org

The Heck reaction, on the other hand, couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating vinylated aromatic compounds. organic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. wikipedia.orgorganic-chemistry.org

Table 3: Representative Stille and Heck Reaction Conditions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Base/Additive | Solvent | Product |

|---|---|---|---|---|---|---|

| Stille | This compound | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 4,5-Bis(decyloxy)-1,2-diphenylbenzene |

| Heck | This compound | Styrene | Pd(OAc)₂ | Triethylamine | DMF | 1,2-Bis((E)-2-phenylvinyl)-4,5-bis(decyloxy)benzene |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the intermediate Meisenheimer complex. libretexts.orgnih.gov The this compound molecule contains electron-donating decyloxy groups, which generally deactivate the ring towards classical SNAr reactions. libretexts.org Therefore, direct displacement of the iodide ions by nucleophiles under standard SNAr conditions is not a favorable pathway.

However, certain transition-metal-catalyzed or photo-activated substitution reactions could potentially enable the displacement of the iodide. Alternatively, SNAr might become feasible if the electronic nature of the ring is altered by subsequent reactions. For instance, if the initial cross-coupling reactions introduce strongly electron-withdrawing groups, the remaining iodide could become susceptible to nucleophilic attack.

Organometallic Reagent Formation and Reactivity (e.g., Grignard, Organolithium)

The carbon-iodine bonds in this compound are susceptible to metal-halogen exchange, providing a route to valuable organometallic intermediates.

Organolithium Reagents: Treatment with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can facilitate a selective iodine-lithium exchange. mdpi.comresearchgate.net Due to the presence of two iodine atoms, careful control of stoichiometry and temperature is necessary to achieve mono-lithiation. The resulting aryllithium species is a potent nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, isocyanates) to introduce new functional groups.

Grignard Reagents: The formation of a Grignard reagent is another possibility, typically achieved by reacting the diiodo compound with magnesium metal. wikipedia.org The resulting organomagnesium compound is a strong nucleophile and base, useful for similar transformations as the organolithium counterpart, though generally with lower reactivity. The formation of a di-Grignard reagent is also possible.

These organometallic intermediates open up synthetic pathways that are complementary to the cross-coupling reactions, allowing for the introduction of a different set of functionalities.

Post-Synthetic Modification of Decyloxy Chains for Tailored Functionality

The long decyloxy chains offer opportunities for post-synthetic modification to tailor the physical and chemical properties of the final molecule or material. While the alkyl chains themselves are relatively inert, they can be functionalized, particularly at the terminal position.

One common strategy involves introducing a functional group at the end of the alkyl chain of the starting material before it is used to synthesize the dialkoxybenzene precursor. However, post-synthetic modification offers the advantage of altering a pre-formed complex molecule.

Strategies for functionalizing the decyl chains could include:

Terminal Halogenation: Free-radical halogenation could introduce a bromine or chlorine atom at the terminal position, which can then be displaced by a variety of nucleophiles to introduce groups like azides, amines, or thiols.

Oxidation: While challenging to control, oxidation could introduce hydroxyl or carbonyl functionalities. Side-chain oxidation of alkylbenzenes typically occurs at the benzylic position, but with ether linkages, this pathway is blocked. youtube.comyoutube.com Therefore, oxidation would target the alkyl chain itself.

Click Chemistry: If the decyloxy chains are pre-functionalized with a terminal alkyne or azide (B81097) group, they can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This allows for the efficient attachment of a wide range of molecules, including biomolecules or fluorescent tags.

These modifications can be used to influence solubility, introduce sites for crosslinking, or attach specific functional moieties for applications in sensing or molecular recognition.

No Direct Evidence Found for Polymerization of this compound

Despite a thorough review of scientific literature, no direct evidence was found to support the use of this compound as a monomer precursor in polymerization chemistry.

While the reactivity of diiodobenzene derivatives is of significant interest in the synthesis of conjugated polymers, research has predominantly focused on other isomers, particularly 1,4-disubstituted and 2,5-disubstituted diiodobenzenes. These compounds serve as key building blocks for various polymerization reactions, including Sonogashira and Heck coupling, to produce materials with valuable electronic and optical properties.

For instance, the related compound, 1,4-bis(decyloxy)-2,5-diiodobenzene, is a known intermediate in the synthesis of soluble poly(p-phenylenevinylene) (PPV) derivatives. These polymers are widely studied for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthetic utility of such isomers is well-documented, with established protocols for their incorporation into polymer chains.

However, a similar role for this compound is not described in the available scientific literature. Searches for polymerization reactions involving this specific isomer, including its potential use in forming poly(phenylene ethynylene)s or other conjugated polymers, did not yield any relevant research findings.

It is possible that the steric hindrance posed by the two adjacent iodine atoms in the 1,2-disubstituted pattern, combined with the bulky decyloxy side chains, makes this particular isomer less suitable as a monomer for common polymerization techniques compared to its 1,4- or 2,5-substituted counterparts.

Therefore, the requested article section on the role of this compound as a monomer precursor in polymerization chemistry cannot be generated based on current scientific knowledge.

Applications of 4,5 Bis Decyloxy 1,2 Diiodobenzene in Advanced Materials Design and Synthesis

Precursor for Functional Organic Polymers and Copolymers

The presence of two iodine atoms on the benzene (B151609) ring makes 4,5-Bis(decyloxy)-1,2-diiodobenzene an ideal monomer for various cross-coupling polymerization reactions. These reactions allow for its incorporation into the backbone of polymers, imparting specific electronic and physical properties.

Design Principles for Conjugated Polymers Employing Diiodobenzene Units

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are renowned for their semiconducting and optical properties. The design of these materials often involves the strategic combination of electron-donating and electron-accepting monomers. Diiodobenzene derivatives are critical components in these syntheses, primarily through palladium-catalyzed cross-coupling reactions like Sonogashira, Suzuki, and Stille coupling. libretexts.org

The 1,2-diiodo substitution pattern of this compound allows for the formation of sterically hindered yet planar polymer backbones, which can influence the final electronic properties. Key design principles when employing such a monomer include:

Choice of Coupling Reaction: The Sonogashira coupling of diiodo-aromatics with di-alkyne comonomers is a powerful method to create poly(phenylene ethynylene)s (PPEs). libretexts.org The reactivity of the carbon-iodine bond is high, facilitating efficient polymerization under relatively mild conditions. organic-chemistry.org

Control of Regioselectivity: The two adjacent iodine atoms offer sites for controlled, sequential, or one-pot double additions, enabling the synthesis of complex, well-defined polymer architectures. nih.gov

Modulation of Electronic Properties: The dialkoxy groups act as mild electron-donating substituents on the benzene ring. This electronic contribution influences the HOMO/LUMO energy levels of the resulting polymer, a critical factor for applications in organic electronics.

Solubility and Processability: The two long decyloxy chains are fundamental for ensuring the solubility of the resulting rigid-rod conjugated polymers in common organic solvents. acs.org This solubility is crucial for characterization and for solution-based processing techniques like spin-coating, which is essential for fabricating thin-film electronic devices.

Integration into Polymer Backbones for Specific Architectures

The integration of the this compound unit into a polymer backbone is tailored to achieve specific material properties. For instance, in donor-acceptor (D-A) copolymers, this unit can serve as part of a larger donor block. When copolymerized with an electron-accepting comonomer, such as benzothiadiazole, it can lead to materials with low bandgaps, which are desirable for organic photovoltaic (OPV) applications. academie-sciences.frresearchgate.net

The long, flexible decyloxy side chains play a critical role beyond solubility. They influence the polymer's morphology in the solid state by promoting specific chain packing arrangements. This control over inter-chain distance and ordering is vital for optimizing charge transport in organic field-effect transistors (OFETs).

Table 1: Representative Polymerization Reactions Employing Diiodoaromatic Monomers This table presents data for analogous systems to illustrate the function of this compound.

| Polymerization Type | Diiodo Monomer (Analogue) | Comonomer | Resulting Polymer Type | Key Properties |

| Sonogashira Coupling | 1,4-Diiodo-2,5-dialkoxybenzene | 1,4-Diethynylbenzene | Poly(phenylene ethynylene) | Soluble, Photoluminescent |

| Suzuki Coupling | 1,4-Diiodo-2,5-dialkoxybenzene | Diboronic Acid Ester | Poly(p-phenylene) | Electroluminescent |

| Direct Arylation | 1,4-Dibromo-2,3-dialkoxynaphthalene | Dithienyl-benzothiadiazole | Donor-Acceptor Copolymer | High Molecular Weight, OPV application |

Building Block in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound makes it an excellent candidate for designing self-assembling systems due to the interplay of various intermolecular forces.

Molecular Recognition and Self-Assembly Driven by Intermolecular Forces

The self-assembly of molecules into larger, ordered structures is governed by a balance of forces. For this compound, these include:

Van der Waals Forces: The long, flexible decyloxy chains can interdigitate, leading to significant van der Waals interactions that drive the molecules to pack together in an ordered fashion. nih.gov

π-π Stacking: The aromatic benzene cores can stack on top of one another, an interaction that is crucial for charge transport in many organic electronic materials.

Halogen Bonding: The iodine atoms can act as halogen bond donors, forming directional interactions with electron-donating atoms (like oxygen or nitrogen) on adjacent molecules. This type of interaction is increasingly recognized as a powerful tool for directing crystal engineering and supramolecular assembly. nih.gov

Dipole-Dipole Interactions: The molecule possesses a distinct electronic structure that can lead to dipole moments, further guiding the assembly process.

These forces can be exploited to form predictable supramolecular structures, where the molecule recognizes and selectively binds to itself or other complementary molecules. nih.gov

Formation of Ordered Nanostructures and Liquid Crystalline Phases

A key consequence of the molecular design of this compound is its propensity to form liquid crystalline phases. Liquid crystals are a state of matter between a conventional liquid and a solid crystal, possessing both fluidity and long-range molecular order.

The combination of a rigid aromatic core and long, flexible peripheral chains is a classic design for calamitic (rod-like) liquid crystals. Upon heating, the decyloxy chains gain mobility, allowing the molecules to flow, while the interactions between the rigid cores maintain a degree of orientational order. This behavior allows for the formation of highly ordered domains and nanostructures, such as smectic or nematic phases. rsc.orgmdpi.com The ability to form such ordered phases is highly advantageous for electronic applications, as the alignment of the π-conjugated cores can dramatically enhance charge mobility. Molecules with similar long-chain substitutions have been shown to self-assemble into highly ordered monolayers on surfaces, a key step in fabricating layered electronic devices. nih.gov

Role in the Development of Photoactive and Electroactive Organic Molecules

By serving as a foundational building block, this compound contributes to the development of a wide array of organic molecules with tailored photoactive (light-interacting) and electroactive (charge-carrying) properties.

When polymerized, the resulting conjugated materials often exhibit strong absorption and emission in the UV-visible spectrum, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. academie-sciences.fr The incorporation of the dialkoxybenzene unit into donor-acceptor polymers is a proven strategy for creating materials for organic solar cells, where light is absorbed to generate charge carriers. acs.orgresearchgate.net

Furthermore, the self-assembly into liquid crystalline phases provides a pathway to materials where photoresponsive behavior is coupled with molecular motion. For example, incorporating this unit into polymers with photoswitchable groups like azobenzene (B91143) can lead to materials where light can be used to control the alignment and ordering at the nanoscale, opening up applications in photonics, data storage, and even light-actuated devices. rsc.org

Precursor for Dendritic and Hyperbranched Macromolecules

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique globular structure leads to properties like low viscosity, high solubility, and the ability to encapsulate guest molecules, making them attractive for applications in drug delivery, catalysis, and as rheology modifiers.

The 1,2-diiodo functionality on the benzene ring of this compound makes it a potential AB2-type monomer for the synthesis of hyperbranched polymers through various cross-coupling reactions. The two iodine atoms can act as reactive sites for polymerization, while the dialkoxy-substituted benzene core forms the branching unit. The long decyloxy chains would impart solubility to the resulting polymer.

Despite this theoretical potential, a review of the available scientific literature did not yield any specific examples of the synthesis of dendritic or hyperbranched macromolecules using this compound as a monomer. The synthesis of hyperbranched polymers is well-established, but it typically employs other functionalized monomers. nih.gov While various diiodo-aromatic compounds have been utilized in polymer synthesis, the specific application of this particular derivative remains to be documented.

Future Research Directions and Unexplored Avenues for 4,5 Bis Decyloxy 1,2 Diiodobenzene

Novel Synthetic Routes and Sustainable Methodologies

While the synthesis of related dialkoxy-diiodobenzene isomers often involves the iodination of a corresponding dialkoxybenzene precursor using reagents like N-iodosuccinimide in the presence of an acid nih.gov, future research could focus on developing more efficient, sustainable, and scalable methods.

Key Research Thrusts:

Catalytic Iodination: Investigation into regioselective catalytic iodination methods could offer higher yields and reduce the formation of unwanted isomers. The use of transition-metal catalysts or organocatalysts could provide a milder and more selective alternative to traditional electrophilic iodination.

Flow Chemistry: Implementing continuous flow synthesis for the iodination step could offer superior control over reaction parameters such as temperature, pressure, and reaction time. This approach, which has been explored for the synthesis of 1,2-diiodobenzene (B1346971) chemicalbook.com, can enhance safety, improve reproducibility, and facilitate scale-up.

Green Chemistry Approaches: The development of synthetic protocols that utilize greener solvents, reduce energy consumption, and employ less hazardous reagents is a critical future direction. This could involve exploring enzymatic catalysis or solid-supported reagents to minimize waste and environmental impact.

Convergent Synthesis: Designing convergent synthetic strategies where the di-iodinated core and the alkoxy chains are prepared separately and then combined could offer greater modularity and efficiency for creating a library of derivatives with different chain lengths or functionalities.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Catalytic Iodination | High regioselectivity, milder reaction conditions, reduced byproducts. | Screening of novel catalysts, optimization of catalyst loading and reaction conditions. |

| Flow Chemistry | Enhanced safety, precise control, scalability, improved yield. | Reactor design, optimization of flow rates and residence times. |

| Green Solvents/Reagents | Reduced environmental impact, improved process safety. | Use of bio-based solvents, recyclable catalysts, and atom-economical reagents. |

Advanced Characterization Beyond Established Techniques

Standard characterization for a molecule like 4,5-bis(decyloxy)-1,2-diiodobenzene would include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. However, to fully understand its potential, particularly in a materials context, more advanced characterization is necessary.

Unexplored Characterization Avenues:

Solid-State NMR (ssNMR): To probe the conformation and packing of the decyloxy chains in the solid state, which is crucial for understanding self-assembly and charge transport properties in thin films.

Single-Crystal X-ray Diffraction: Obtaining a single crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions. This would be invaluable for understanding how the molecule packs and for validating computational models. The crystal structure of the related 1,4-bis(hexyloxy)-2,5-diiodobenzene (B122376) revealed specific chain orientations and the presence of C-H···π contacts, highlighting the insights that can be gained from such analysis. nih.gov

Scanning Probe Microscopy (SPM): Techniques such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) could be used to visualize self-assembled monolayers of the molecule on various substrates, providing direct insight into its two-dimensional ordering.

Halogen Bonding Analysis: The iodine atoms can act as potent halogen bond donors. Advanced spectroscopic and crystallographic studies could be designed to quantify the strength and directionality of these interactions with various halogen bond acceptors, which is a key to designing supramolecular structures.

Expansion into New Frontier Materials Applications

The true potential of this compound lies in its use as a building block for novel functional materials. The ortho-diiodo functionality is a gateway to a multitude of polymers and complex molecules, while the alkoxy chains ensure solubility and can direct morphology.

Potential Application Areas:

Conjugated Polymers: The compound is an ideal monomer for synthesizing poly(phenylene vinylene) (PPV) or poly(phenylene ethynylene) (PPE) derivatives via reactions like Heck or Sonogashira coupling. The 1,2-substitution pattern could lead to helical polymer structures with interesting chiroptical properties. Related dihalo-dialkoxybenzene monomers are already used in the synthesis of conjugated polymers for organic electronics. nih.gov

Liquid Crystals: The rod-like molecular shape, conferred by the rigid benzene (B151609) core and flexible peripheral alkyl chains, is a classic design motif for liquid crystalline materials. Future work could explore the thermotropic liquid crystal behavior of the title compound and its derivatives.

Supramolecular Materials: The iodine atoms can direct the formation of ordered assemblies through halogen bonding. This could be exploited to create gels, fibers, or highly ordered co-crystals with specific electronic or optical properties.

Porous Organic Frameworks: The di-topic nature of the molecule makes it a candidate for incorporation as a linker in the synthesis of Covalent Organic Frameworks (COFs) or as a ligand for Metal-Organic Frameworks (MOFs), potentially leading to materials with high surface area for gas storage or catalysis.

Table 2: Potential Frontier Material Applications

| Material Class | Synthetic Strategy | Potential Properties/Applications |

|---|---|---|

| Conjugated Polymers | Sonogashira, Suzuki, or Heck polycondensation. | Organic photovoltaics, OFETs, sensors. |

| Liquid Crystals | Thermal analysis (DSC, POM). | Display technologies, optical switching. |

| Supramolecular Gels | Self-assembly in organic solvents. | Stimuli-responsive materials, soft electronics. |

| Porous Frameworks | Solvothermal synthesis with co-monomers or metal nodes. | Gas separation/storage, heterogeneous catalysis. |

Development of Highly Integrated Computational-Experimental Workflows

A synergistic approach combining computational modeling and experimental synthesis can accelerate the discovery of new materials based on the this compound scaffold. Density Functional Theory (DFT) is a powerful tool for predicting molecular properties before committing to laborious synthesis. nih.govresearchgate.net

Proposed Workflow:

In Silico Design: Use DFT to calculate the electronic properties (e.g., HOMO/LUMO energy levels), predict the conformational preferences of the decyloxy chains, and model the strength of intermolecular interactions like halogen and hydrogen bonding.

Property Prediction: Employ Time-Dependent DFT (TD-DFT) to simulate UV-Vis absorption and emission spectra, guiding the design of molecules with desired photophysical properties. researchgate.net

Targeted Synthesis: Synthesize only the most promising candidates identified through computational screening.

Experimental Validation: Characterize the synthesized molecules using the advanced techniques described in section 7.2 and compare the experimental results with the computational predictions. This feedback loop allows for the refinement of the theoretical models, leading to more accurate predictions for future designs.

Design of Next-Generation Functional Molecules Incorporating the this compound Moiety

Beyond polymers and simple materials, the title compound can serve as a central building block for discrete, highly functional molecules with tailored properties. The ortho-diiodo substitution is particularly suited for forming cyclic and macrocyclic structures.

Future Molecular Designs:

Shape-Persistent Macrocycles: Double cross-coupling reactions with rigid di-alkyne or di-boronic acid linkers could yield shape-persistent macrocycles. These structures could act as host molecules in supramolecular chemistry or as building blocks for more complex three-dimensional architectures.

Helically Chiral Systems: The synthesis of oligomers or polymers from this precursor could result in materials with a preferred helical screw-sense, driven by the sterically demanding ortho-substitution pattern. Such materials would be of great interest for applications in asymmetric catalysis and chiroptical devices.

Multi-functional Molecular Probes: The di-iodo group can be selectively functionalized, allowing for the orthogonal introduction of different moieties. For example, one iodine could be converted into a fluorescent reporter group and the other into a bioactive ligand, creating a targeted imaging agent.

Complexes for Organometallic Chemistry: The compound can serve as a precursor to ortho-dianionic or pincer-type ligands for transition metals, opening avenues in catalysis and organometallic materials science.

Q & A

Q. What are the common synthetic routes for 4,5-Bis(decyloxy)-1,2-diiodobenzene?

Methodological Answer: The synthesis typically involves two key steps:

- Step 1: Williamson ether synthesis to introduce decyloxy groups. For example, reacting 1,2-dihydroxybenzene derivatives with bromodecane in the presence of a base (e.g., K₂CO₃) in acetone under reflux (24 hours, 76.1% yield) .

- Step 2: Diiodination via electrophilic substitution. A mixture of iodine, H₂SO₄, and HIO₃ in chloroform at 40°C achieves iodination (81.2% yield) . Alternative routes include cyclization reactions using 4-iodobenzene-1,2-diamine and quinone derivatives, followed by etherification .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Williamson + Iodination | K₂CO₃, bromodecane → I₂, H₂SO₄, HIO₃, CHCl₃ | 76–81% | |

| Cyclization + Ether | 4-Iodobenzenediamine, quinone, bromodecane | ~40% |

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (XRD): Resolves bond lengths (e.g., C–I = ~2.10 Å) and dihedral angles to confirm substituent positions .

- NMR Spectroscopy: H NMR identifies decyloxy proton environments (δ 3.8–4.2 ppm for OCH₂), while C NMR confirms aromatic iodination (δ 90–100 ppm for C-I) .

- Elemental Analysis: Validates C, H, and I content (±0.3% deviation from theoretical values) .

Advanced Questions

Q. How can reaction conditions be optimized to improve diiodination yield?

Methodological Answer:

- Reaction Time Adjustment: Reduce magnesium-iodine exchange time from 6 hours to <3 hours for mono-iodobenzene intermediates, avoiding over-iodination .

- Catalyst Screening: Use glacial acetic acid as a proton donor to stabilize intermediates during iodination .

- Solvent Effects: Chloroform enhances iodine solubility, while acetone improves base dispersion in Williamson ether synthesis .

Q. How should researchers address discrepancies in reported yields (e.g., 40% vs. 81%) across synthesis methods?

Methodological Answer:

- Purity of Starting Materials: Trace moisture in bromodecane can hydrolyze intermediates, reducing yields. Use molecular sieves for solvent drying .

- Reaction Monitoring: Employ TLC (hexane:ethyl acetate = 9:1) to track intermediate formation and optimize quenching times .

- Side Reactions: Competing ether cleavage under acidic iodination conditions may explain lower yields in cyclization routes .

Q. What computational methods aid in predicting the thermal behavior of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for Bergman cyclization (C1–C6) or Schreiner-Pascal (C1–C5) pathways to predict exothermic decomposition thresholds .

- Molecular Dynamics Simulations: Model steric effects of decyloxy chains on thermal stability (e.g., Tg ~120°C) .

Q. How is differential scanning calorimetry (DSC) used to analyze thermal stability?

Methodological Answer:

- Procedure: Heat samples at 10°C/min under N₂. Exothermic peaks >200°C indicate intramolecular cyclization or polymerization .

- Data Interpretation: Compare oxidized vs. non-oxidized forms. For example, oxidation lowers onset temperatures by 50–70°C due to radical-initiated chain reactions .

Q. How can unstable intermediates (e.g., diamines) be stabilized during synthesis?

Methodological Answer:

- In Situ Derivatization: Immediately react 4-substituted-5-fluorobenzene-1,2-diamine with acyl chlorides to form stable amides .

- Low-Temperature Workup: Extract diamines at 0–5°C to minimize oxidation .

Q. What role does this compound play in materials science?

Methodological Answer:

- Self-Assembling Electrons: Acts as a π-conjugated linker in benzothiadiazole-phenazine hybrids for organic electronics (e.g., hole transport materials) .

- Thermoresponsive Polymers: Diiodo groups enable crosslinking via Sonogashira coupling with ethynylferrocene, forming heat-triggered conductive networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.